molecular formula C18H18ClN5OS B2534673 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide CAS No. 781654-67-9

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2534673
CAS No.: 781654-67-9
M. Wt: 387.89
InChI Key: SIARYZBUVRANMY-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C18H18ClN5OS and its molecular weight is 387.89. The purity is usually 95%.
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Biological Activity

The compound 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C16H20ClN5OS
  • Molecular Weight : 365.88 g/mol
  • CAS Number : 665017-48-1

Triazole compounds are known to interact with various biological targets. The specific activity of this compound may involve:

  • Inhibition of Enzymes : Triazoles often act as inhibitors of cytochrome P450 enzymes, which play a crucial role in the metabolism of various substances in the body.
  • Antifungal Activity : Compounds with similar structures have shown efficacy against fungal pathogens by inhibiting ergosterol synthesis, a vital component of fungal cell membranes.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. For instance:

  • A study demonstrated that compounds similar to this triazole inhibited the growth of various fungal strains, suggesting a potential application in treating fungal infections .

Antitumor Activity

There is growing evidence that triazole derivatives can exert antitumor effects:

  • Case Study : A derivative with structural similarities was tested against several cancer cell lines and exhibited cytotoxic effects, indicating potential for development as an anticancer agent .

Anti-inflammatory Effects

Inflammation plays a role in numerous diseases, and compounds like this triazole may help mitigate inflammatory responses:

  • Some studies have indicated that triazoles can reduce the production of pro-inflammatory cytokines, thus demonstrating anti-inflammatory properties .

Research Findings

A summary of relevant studies is presented in the table below:

Study ReferenceBiological ActivityFindings
AntifungalSignificant inhibition of fungal growth in vitro.
AntitumorCytotoxic effects observed in multiple cancer cell lines.
Anti-inflammatoryReduction in cytokine levels linked to inflammation.

Properties

IUPAC Name

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5OS/c1-11-6-5-9-15(12(11)2)21-16(25)10-26-18-23-22-17(24(18)20)13-7-3-4-8-14(13)19/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIARYZBUVRANMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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